2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid
Overview
Description
2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid is a compound with potential therapeutic and industrial applications. It is known for its unique chemical structure, which includes a phenylprop-2-en-1-yl group attached to a nicotinic acid moiety via a thioether linkage. This compound has garnered interest in various fields of research due to its potential biological activities and versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid typically involves the reaction of 3-phenylprop-2-en-1-thiol with nicotinic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a nicotinic acid derivative .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nicotinic acid moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated phenylpropyl derivatives.
Substitution: Halogenated or nitro-substituted nicotinic acid derivatives.
Scientific Research Applications
2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thioether linkage and the phenylprop-2-en-1-yl group may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}benzoic acid: Similar structure but with a benzoic acid moiety instead of nicotinic acid.
2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}pyridine: Similar structure but with a pyridine moiety instead of nicotinic acid.
Uniqueness
2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid is unique due to its combination of a nicotinic acid moiety with a phenylprop-2-en-1-yl thioether linkage. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds .
Properties
IUPAC Name |
2-(3-phenylprop-2-enylsulfanyl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-15(18)13-9-4-10-16-14(13)19-11-5-8-12-6-2-1-3-7-12/h1-10H,11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXFXWNDLUHFEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386904 | |
Record name | AC1MECQZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324779-96-6 | |
Record name | AC1MECQZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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